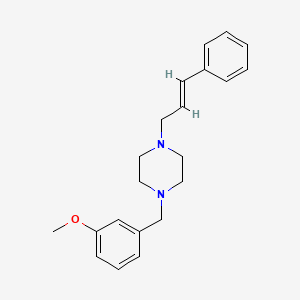
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BISA is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including beta-lactamase and topoisomerase. It has also been suggested that this compound may inhibit the synthesis of DNA and RNA, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. This compound has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, this compound has been found to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has several advantages in lab experiments. It is easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide can be synthesized using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with benzylsulfonyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. Other methods involve the use of different reagents and solvents to obtain this compound in high yields.
科学的研究の応用
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and anticancer activities. This compound has been found to inhibit the growth of various bacterial strains, including MRSA and Pseudomonas aeruginosa. It has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-benzylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10-7-12(15-19-10)14-13(16)9-20(17,18)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICHQNAHIZPOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)




![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)